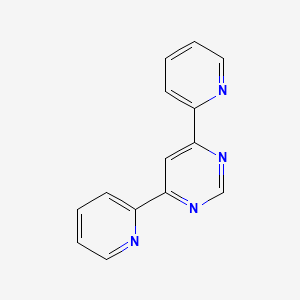

4,6-Bis(2-pyridyl)pyrimidine

描述

Structure

3D Structure

属性

分子式 |

C14H10N4 |

|---|---|

分子量 |

234.26 g/mol |

IUPAC 名称 |

4,6-dipyridin-2-ylpyrimidine |

InChI |

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-9-14(18-10-17-13)12-6-2-4-8-16-12/h1-10H |

InChI 键 |

LIFHKPFLQGDDCV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)C2=CC(=NC=N2)C3=CC=CC=N3 |

同义词 |

4,6-bis(2-pyridyl)pyrimidine dppm ligand |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4,6 Bis 2 Pyridyl Pyrimidine and Its Structural Analogues

Direct Synthesis Routes to the Pyrimidine (B1678525) Scaffold

The construction of the 4,6-disubstituted pyrimidine core is achievable through several synthetic pathways, broadly categorized into one-pot reaction strategies and precursor-based coupling techniques. These methods offer flexibility in introducing various substituents and achieving the desired molecular architecture.

One-Pot Reaction Strategies

One-pot syntheses provide an efficient and atom-economical approach to the pyrimidine scaffold by combining multiple reaction steps in a single vessel, avoiding the isolation of intermediates. A prominent strategy involves the condensation of chalcones or their precursors with a nitrogen source.

Chalcone-derived pyrimidines are a well-established class of heterocyclic compounds. researchgate.net The one-pot method typically involves the direct reaction of acetophenones, aldehydes, and an amino derivative. researchgate.net For instance, the synthesis of 2,4,6-triaryl pyridines, structurally related to the target compound, has been achieved through a one-pot, three-component reaction of acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. orgchemres.org This approach, often catalyzed by transition metals, highlights a viable pathway to symmetrically and asymmetrically substituted pyridines and, by extension, pyrimidines. researchgate.netorgchemres.org

The Kröhnke pyridine (B92270) synthesis represents a classic and highly adaptable method for generating functionalized pyridines, which can be conceptually extended to pyrimidines. wikipedia.orgwikipedia.org This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org The key is the formation of a 1,5-dicarbonyl intermediate which then undergoes cyclization and aromatization to yield the 2,4,6-trisubstituted pyridine ring. wikipedia.org While not a direct synthesis of the pyrimidine, the principles of the Kröhnke synthesis, particularly the formation of a key dicarbonyl intermediate from chalcone-like precursors, are relevant to the one-pot construction of the 4,6-di-substituted pyrimidine core. researchgate.netwikipedia.org

| Strategy | Key Reactants | General Conditions | Key Advantages | Relevant Findings |

|---|---|---|---|---|

| Chalcone-Based Condensation | Acetophenone derivatives, Aldehyde derivatives, Ammonium acetate | Often requires a catalyst (e.g., cobalt nanoparticles on magnetic hydrotalcite), solvent-free or high-boiling solvent, aerobic oxidation. orgchemres.org | High efficiency, operational simplicity, catalyst reusability, high yields. orgchemres.org | Effective for synthesizing 2,4,6-triaryl pyridines, adaptable for pyrimidine synthesis. orgchemres.org |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls (chalcones), Ammonium acetate | Mild reaction conditions. wikipedia.org | High yields, broad applicability for di-, tri-, and tetra-substituted pyridines. wikipedia.org | The underlying mechanism involving a 1,5-dicarbonyl intermediate is a foundational concept for related pyrimidine syntheses. wikipedia.org |

Precursor-Based Coupling Techniques

Precursor-based methods involve the initial synthesis of a functionalized pyrimidine core, which is then elaborated through cross-coupling reactions to introduce the pyridyl substituents. This approach offers excellent control over the final structure. A common precursor is 4,6-dichloropyrimidine (B16783), which can undergo sequential or double cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and boronic acids. The synthesis of 4,6-bis(pyridyl)pyrimidine derivatives has been successfully achieved using this method. For example, a two-fold Suzuki reaction of 4,6-dichloropyrimidine with 2-methoxy-5-pyridylboronic acid yielded 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in high yield (84%). worktribe.comcapes.gov.br This demonstrates the viability of constructing the C4-C(pyridyl) and C6-C(pyridyl) bonds simultaneously. Further studies have explored the influence of the palladium catalyst, ligand, base, and solvent to optimize the synthesis of 4,6-diarylpyrimidines, providing a robust platform for creating a variety of substituted pyrimidines. researchgate.netresearchgate.net

Negishi Cross-Coupling: The Negishi reaction, which couples organozinc compounds with organohalides, is another effective palladium-catalyzed method. It has been employed for the synthesis of bipyridine derivatives and can be adapted for pyridyl-pyrimidine structures. mdpi.comresearchgate.net The reaction of 2-pyridylzinc halides with bromopyridines, for instance, proceeds efficiently in the presence of a suitable palladium catalyst and ligand, such as Pd(dba)₂ and XPhos. mdpi.com This method is particularly valuable as it complements other cross-coupling techniques and can be applied to the synthesis of complex heterocyclic systems. mdpi.combohrium.com

Stille Cross-Coupling: This reaction utilizes organotin reagents and has been instrumental in the synthesis of complex oligo-tridentate ligands based on a pyrimidine core. cdnsciencepub.com For instance, 4,6-bis(2",2'-bipyrid-6'-yl)-2-phenylpyrimidine was prepared by reacting the in situ generated 6-tributylstannyl-2,2'-bipyridine (B13969685) with 4,6-dichloro-2-phenylpyrimidine (B15210) in the presence of a palladium catalyst. cdnsciencepub.com This highlights the power of Stille coupling in constructing intricate, multi-heterocyclic architectures.

| Coupling Reaction | Pyrimidine Precursor | Coupling Partner | Catalyst System (Example) | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | 4,6-Dichloropyrimidine | Pyridylboronic acid | Pd(PPh₃)₂Cl₂ / Na₂CO₃ worktribe.com | High yields, tolerance of various functional groups. worktribe.comresearchgate.net |

| Negishi | Dihalogenated pyrimidine | Pyridylzinc halide | Pd(dba)₂ / XPhos mdpi.com | Alternative to Suzuki, good for complex fragments. mdpi.comresearchgate.net |

| Stille | 4,6-Dichloro-2-phenylpyrimidine | 6-Tributylstannyl-2,2'-bipyridine | Pd(PPh₃)₂Cl₂ cdnsciencepub.com | Effective for building complex, multi-ring ligands. cdnsciencepub.com |

Derivatization Strategies for Extended Ligand Architectures

Once the 4,6-bis(2-pyridyl)pyrimidine core is synthesized, it can be further functionalized to create extended ligand architectures with tailored properties for applications in supramolecular chemistry and materials science.

Functionalization for Multi-Site Coordination

The this compound unit itself is a tridentate ligand. However, by introducing additional coordinating groups onto the pyridyl or pyrimidine rings, ligands capable of multi-site coordination can be developed. These ligands are essential for constructing polynuclear metal complexes and coordination polymers.

One approach involves introducing reactive handles that can be further elaborated. For example, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves an initial double cross-coupling to form the di(pyridin-2-yl)pyrimidine core, followed by an aldol (B89426) condensation to introduce the arylvinyl group. researchgate.net This vinyl group can be further modified, and the aryl substituent can be chosen to contain additional donor atoms, thereby expanding the coordination capability of the ligand. researchgate.net The complexation of these ligands with metal ions like Zn²⁺ has been shown to occur through the di(pyridin-2-yl)pyrimidine moiety, demonstrating its robust chelating nature. researchgate.net

Integration into Supramolecular Building Blocks

The rigid and well-defined geometry of this compound makes it an excellent building block for the self-assembly of complex supramolecular structures. These ligands can direct the formation of ordered assemblies such as metallogrids and coordination polymers through coordination with metal ions.

For instance, ligands such as 4,6-bis(pyrazol-1-yl)pyrimidine, an analogue of the target compound, have been used to create [2 x 2] metallic grids with Cu(I) ions. csic.es The structure of these grids and the encapsulation of anions are highly dependent on the substitution on the pyrazolyl rings and the nature of the counteranion. csic.es Similarly, ditopic ligands based on a central pyrimidine with two tridentate coordination sites have been designed to self-assemble with metal ions like Fe(II) and Co(II) into high molecular weight metallo-supramolecular polyelectrolytes. scielo.org.co The resulting materials can exhibit interesting properties like gel formation and electrochromism. scielo.org.co The anion-π interactions between electron-deficient pyrimidine and tetrazine rings and various anions have also been shown to be a crucial driving force in templating the formation of 1D, 2D, and 3D coordination networks. rsc.org Hierarchical self-assembly, a process involving multiple levels of organization through noncovalent interactions, has been utilized to create soft-matter nanoarchitectures with defined morphologies and functions from such coordination complexes. nih.gov

Click Chemistry Approaches in Pyrimidine-Based Ligand Synthesis

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for the derivatization of pyrimidine-based ligands. mdpi.comsci-hub.se This reaction allows for the modular construction of complex architectures under mild conditions.

A notable example is the synthesis of bis-tridentate 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine ligands. This was achieved through a double CuAAC reaction on a 4,6-bis(6-ethynylpyridin-2-yl)-2-phenylpyrimidine precursor. mdpi.com The resulting ligands, featuring two triazole-pyridine chelating units, readily self-assemble with metal ions like Fe²⁺ and Zn²⁺ to form [2 x 2] grid-like supramolecular complexes. mdpi.com This strategy has also been extended to create star-shaped supramolecular polymers by "clicking" the alkyne-functionalized pyrimidine core onto azide-terminated polymers like poly(ethylene glycol) (PEG). mdpi.com The CuAAC reaction is a highly efficient tool for creating triazole-substituted bipyridinyl and related heterocyclic derivatives, although the reactivity can be influenced by the position of the azide (B81097) on the heterocyclic ring. researchgate.net This modular approach provides a straightforward route to complex, functional supramolecular systems that would be challenging to synthesize using traditional methods. mdpi.comnih.gov

| Strategy | Core Moiety | Derivatization Method | Resulting Structure/Application | Key Findings |

|---|---|---|---|---|

| Functionalization for Multi-Site Coordination | 2,6-di(pyridin-2-yl)pyrimidine | Aldol condensation | 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines for metal ion complexation. researchgate.net | Demonstrates post-synthesis modification to introduce new functionalities. researchgate.net |

| Integration into Supramolecular Building Blocks | 4,6-bis(pyrazol-1-yl)pyrimidine | Self-assembly with metal ions (e.g., Cu(I)) | [2 x 2] metallic grids with anion encapsulation. csic.es | The rigid ligand framework directs the formation of ordered supramolecular architectures. csic.es |

| Click Chemistry Approaches | 4,6-bis(6-ethynylpyridin-2-yl)-2-phenylpyrimidine | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Bis-tridentate ligands for [2 x 2] grid-like complexes and star-shaped polymers. mdpi.com | "Click" chemistry provides a highly efficient and modular route to complex, functional ligands. mdpi.com |

Spectroscopic and Advanced Characterization Techniques in 4,6 Bis 2 Pyridyl Pyrimidine Research

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For 4,6-bis(2-pyridyl)pyrimidine and its derivatives, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

In studies of metal complexes involving ligands similar to this compound, X-ray diffraction reveals crucial structural details. For instance, the analysis of a copper(II) complex with a tridentate {4,6-bis[(E)-1-methyl-2-(pyridin-2-ylmethylidene)hydrazinyl]pyrimidine} ligand shows a pentacoordinated Cu(II) atom. iucr.org The geometry around the central copper atom is described as a distorted square pyramid. iucr.org This structural analysis is critical for understanding the coordination chemistry of such ligands.

The crystal structures are often stabilized by a network of non-covalent interactions. In the aforementioned copper complex, the packing is governed by O—H⋯Cl, O—H⋯N, C—H⋯Cl, and C—H⋯O hydrogen bonds. iucr.org Furthermore, π–π stacking interactions are observed between the pyrimidine (B1678525) and pyridine (B92270) rings of adjacent molecules, with centroid-centroid distances measured at 3.750 (3) Å and 3.850 (3) Å, respectively. iucr.org Similarly, silver(I) complexes with related dipyridyl-aminopyrimidine ligands have had their crystal structures determined by single-crystal X-ray diffraction, highlighting the technique's importance in characterizing new coordination compounds. nih.gov

Table 1: Selected Intermolecular Interaction Data from a Related Copper(II) Complex

| Interaction Type | Rings Involved | Centroid-Centroid Distance (Å) | Symmetry Code |

|---|---|---|---|

| π–π stacking | Pyrimidine ··· Pyridine | 3.750 (3) | -x, -y, 2-z |

| π–π stacking | Pyridine ··· Pyridine | 3.850 (3) | -x, -1-y, 2-z |

Data from a Cu(II) complex of a {4,6-bis[(E)-1-methyl-2-(pyridin-2-ylmethylidene)hydrazinyl]pyrimidine} ligand. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectra of related 4,6-dihydrazone pyrimidine derivatives, signals for the pyridine ring protons typically appear as multiplets in the range of 7.16–8.61 ppm. mdpi.com For a specific derivative, 4,6-bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)pyrimidine, the methyl protons (–CH₃) present a singlet at 2.42 ppm. mdpi.com The ¹³C NMR spectrum for this compound shows characteristic signals for the aromatic carbons, with the methyl carbon (–CH₃) appearing at 24.08 ppm. mdpi.com The chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's connectivity.

NMR studies can also reveal conformational information. For instance, investigations into oligo-tridentate ligands incorporating a central pyrimidine unit suggest that a helical conformation can be adopted in solution, a finding supported by the significant upfield shift of certain proton signals due to shielding effects from adjacent aromatic rings. cdnsciencepub.com The binding of metal complexes containing this compound to DNA has also been studied by ¹H NMR, which confirmed that the complex specifically binds at a three-base bulge site on the DNA duplex. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 4,6-Bis(hydrazinyl)pyrimidine Derivative

| Nucleus | Functional Group/Position | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | NH | 11.32 (s) |

| CHpyrimidine | 8.15 (s), 6.83 (s) | |

| CHpyridine | 7.70 (d), 7.16 (d) | |

| –CH₃ | 2.42 (s) | |

| ¹³C NMR | Aromatic/Heteroaromatic Carbons | 161.97, 158.01, 153.27, 142.82, 137.26, 123.37, 117.00, 82.38 |

| –CH₃ | 24.08 |

Data for 4,6-bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)pyrimidine in DMSO-d₆. mdpi.com

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, IR spectra provide clear signatures for its key structural components.

In a series of related 4,6-dihydrazone pyrimidine compounds, characteristic absorption bands are observed. mdpi.com The N–H stretching vibrations are typically found in the range of 3191–3299 cm⁻¹. mdpi.com The C=N stretching vibrations of the pyrimidine and pyridine rings are observed in the region of 1525–1598 cm⁻¹, while C–C stretching vibrations appear between 1467–1386 cm⁻¹. mdpi.com The out-of-plane bending vibrations of the aromatic rings are assigned to absorption bands in the 689–985 cm⁻¹ region. mdpi.com These characteristic frequencies allow for the confirmation of the compound's synthesis and purity.

Table 3: Key IR Absorption Bands (cm⁻¹) for 4,6-Dihydrazone Pyrimidine Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N–H stretch | 3191–3299 |

| C=N stretch | 1525–1598 |

| C–C stretch (aromatic) | 1467–1386 |

| Aromatic C-H bend | 689–985 |

Data from a series of 4,6-bis(2-((E)-arylmethylene)hydrazinyl)pyrimidine derivatives. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns.

For derivatives of this compound, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is commonly used. In the analysis of several 4,6-dihydrazone pyrimidine compounds, the molecular ion peaks were consistently observed as the protonated species [M+H]⁺, allowing for precise confirmation of their molecular formulas. mdpi.com For example, the calculated m/z for the [M+H]⁺ ion of C₁₈H₁₈N₈ was 347.17327, with the found value being 347.17218, confirming the compound's identity. mdpi.com

The fragmentation patterns of pyrimidine-containing compounds can also be diagnostic. Studies on related bis-pyrimidine structures show that characteristic fragment ions are formed by the successive loss of simple functional groups, followed by the decomposition of the heterocyclic rings. sapub.org For instance, a related bis-tridentate ligand showed a prominent [M+H]⁺ peak at m/z 465.4 in chemical ionization (CI) mass spectrometry. cdnsciencepub.com

Table 4: ESI-HRMS Data for a Representative Pyrimidine Derivative

| Compound Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|

| C₁₈H₁₈N₈ | [M+H]⁺ | 347.17327 | 347.17218 |

Data for 4,6-bis(2-((E)-(6-methylpyridin-2-yl)methylene)hydrazinyl)pyrimidine. mdpi.com

Electronic Absorption Spectroscopy for Ground State Electronic Structure

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. For aromatic systems like this compound, this technique is used to probe the π-electron system.

The UV-Vis spectra of this compound derivatives show intense absorption bands corresponding to π→π* and n→π* electronic transitions. mdpi.com For a series of 4,6-dihydrazone pyrimidines, absorption peaks near 205 nm were attributed to n/π→π* transitions. mdpi.com These transitions involve the promotion of electrons from non-bonding (n) or bonding (π) orbitals to anti-bonding (π*) orbitals.

This technique is also highly effective for studying the interaction of these compounds with other molecules, such as DNA. When derivatives of this compound bind to calf-thymus DNA (CT-DNA), significant changes in the absorption spectrum are observed. mdpi.com A sharp hyperchromic effect (an increase in absorbance) at 205 nm and 260 nm with increasing DNA concentration, without a significant wavelength shift, suggests a groove-binding interaction with DNA. mdpi.com In studies of a related pyridine-pyrimidine-pyridine based bis(hydrazone), an intense band at 303 nm was associated with a π→π* electronic transition. redalyc.org

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for a Related Pyrimidine Derivative

| Compound Type | λₘₐₓ (nm) | Transition Type | Observation |

|---|---|---|---|

| 4,6-Dihydrazone Pyrimidine | ~205 | n/π→π | - |

| 4,6-Dihydrazone Pyrimidine + CT-DNA | 205, 260 | n/π→π | Hyperchromic effect |

Data from 4,6-bis(2-((E)-arylmethylene)hydrazinyl)pyrimidine derivatives. mdpi.com

Theoretical and Computational Chemistry Studies on 4,6 Bis 2 Pyridyl Pyrimidine Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the ground state electronic structure and optimizing the molecular geometry of 4,6-bis(2-pyridyl)pyrimidine and its derivatives. DFT methods, such as B3LYP and M06-2X, are frequently employed with various basis sets like 6-31G(d,p) and 6-31+G** to accurately predict molecular properties. scielo.org.coresearchgate.netacs.org

Geometry optimization using DFT allows for the determination of the most stable conformation of the molecule. For instance, in substituted 2-(2′-hydroxyphenyl)pyrimidines, DFT calculations have been used to determine the most stable conformation in solution. acs.org These calculations can predict key geometric parameters such as bond lengths and bond angles. For example, in a study on a pyrimidine (B1678525) derivative, optimized bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data, with correlation coefficients (R²) of 0.9859 and 0.9861, respectively. nih.gov In the case of 2-(2′-hydroxyphenyl)pyrimidines, DFT calculations predicted intramolecular hydrogen bond distances of approximately 1.681 Å and O–H–N bond angles around 148° in the ground state. nih.gov

Furthermore, DFT is instrumental in understanding the electronic properties of the ground state. The planarity of the molecule, which influences its electronic and photophysical behavior, can be assessed through dihedral angle calculations. For certain 2-(2′-hydroxyphenyl)pyrimidine derivatives, the hydroxyphenyl ring is nearly coplanar with the pyrimidine ring in the ground state, with a twist of about 3°. nih.gov The stability of different regioisomers can also be evaluated by comparing their total energies calculated by DFT. rsc.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a vital computational method for understanding the excited-state properties and photophysical phenomena of this compound systems. researchgate.netnih.gov It is particularly useful for elucidating processes like excited-state intramolecular proton transfer (ESIPT), which can lead to fluorescence quenching. nih.govresearchgate.net

TD-DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31+G**, can predict vertical electronic excitation energies and oscillator strengths. researchgate.netacs.orgbohrium.com These calculations help in assigning the observed electronic transitions in UV-Vis absorption spectra. For instance, in a series of 2-(2′-hydroxyphenyl)pyrimidines, the lowest energy transition (S₀ → S₁) was predicted to be the strongest, with a high contribution from the HOMO → LUMO transition, indicating a charge-transfer character. nih.gov

The method is also employed to study the geometric relaxation in the excited state. For example, in 2-(2′-hydroxyphenyl)pyrimidines, upon excitation, the dihedral angles between the phenyl rings and the central pyrimidine ring were found to decrease, indicating a more planar structure in the excited state. nih.gov Furthermore, TD-DFT can rationalize the effects of protonation on the optical properties of these molecules. acs.org Theoretical spectra computed using TD-DFT with a polarizable continuum model (PCM) to account for solvent effects have shown good agreement with experimental spectra. bohrium.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into the electronic properties and reactivity of this compound systems. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key parameter that influences the molecule's stability, reactivity, and optical properties. nih.govnih.gov

DFT calculations are widely used to determine the energies and spatial distributions of HOMO and LUMO. researchgate.net For many pyrimidine derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting pyrimidine ring. nih.gov For example, in certain 2-aryl-4,6-bis(arylvinyl)pyrimidines, the HOMO is delocalized on the styryl arms, while the LUMO is more localized on the pyrimidine ring. nih.gov This distribution facilitates intramolecular charge transfer upon excitation.

A smaller HOMO-LUMO energy gap generally indicates higher reactivity and is associated with a red-shift in the absorption spectrum. nih.govresearchgate.net The energy gap can be tuned by modifying the substituents on the pyrimidine core. For instance, increasing conjugation in the molecule can lead to a reduction in the HOMO-LUMO energy gap. researchgate.net The calculated HOMO and LUMO energies are also used to determine important quantum chemical parameters like ionization potential (I = -E_HOMO) and electron affinity (A = -E_LUMO), which further describe the molecule's electron-donating and accepting capabilities. nih.gov

Investigation of Charge Transfer Mechanisms

The investigation of charge transfer mechanisms in this compound systems is crucial for understanding their photophysical and electronic properties. These molecules often exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many of their applications, such as in fluorescent sensors and electro-optical materials.

Computational studies, particularly DFT and TD-DFT, are instrumental in elucidating the nature of charge transfer. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) often reveals a spatial separation of electron density, with the HOMO located on an electron-donor part of the molecule and the LUMO on an electron-acceptor part, which is characteristic of a charge transfer transition. nih.govresearchgate.net For example, in some pyrimidine derivatives, the HOMO is located on the benzene (B151609) ring and the LUMO on the pyrimidine ring, indicating an electron transfer from the benzene ring to the pyrimidine ring upon excitation. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the extent of delocalization and intermolecular charge transfer by examining the interactions between donor and acceptor molecular orbitals. bohrium.com The solvatochromism observed in the emission spectra of many pyrimidine derivatives, where the emission maximum shifts with solvent polarity, is strong evidence for a highly polar emitting state resulting from ICT. acs.org In metal complexes of pyrimidine-containing ligands, metal-to-ligand charge transfer (MLCT) is a dominant process, where an electron is transferred from a metal-centered d-orbital to a ligand-based π* orbital. diva-portal.org The dynamics of these charge transfer processes can be studied using time-resolved spectroscopy. diva-portal.orgrsc.org

Molecular Modeling of Self-Assembly Processes

Molecular modeling plays a crucial role in understanding and predicting the self-assembly of this compound-based systems into complex supramolecular architectures. These studies provide insights into the non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, that drive the formation of these structures. nih.gov

DFT calculations are employed to investigate the stability of different self-assembled structures. For instance, in the study of bis-pyridyl-bispyrimidine (PBP) on a gold surface, DFT was used to show that while different polymorphic structures of the organic adlayer have similar thermodynamic stability, the incorporation of iron atoms selects for a specific structure that maximizes metal-nitrogen contacts. This highlights how metal coordination can direct the self-assembly process.

In the context of crystal engineering, tectoligands, which are molecules capable of both hydrogen bonding and metal coordination, are of particular interest. nih.gov Molecular modeling can predict how these tectoligands will interact to form predictable coordination complexes. For example, 6-(Pyridin-2-yl)-1,3,5-triazine-2,4-diamine, a tectoligand, has been shown to form three-dimensional networks through a combination of N-H···N hydrogen bonds and coordination to metal ions. nih.gov The resulting structures can be influenced by the choice of metal ion and the specific functional groups on the ligand. The self-assembly of metallo-supramolecular polyelectrolytes (MEPEs) from rigid 2,6-bis(2-pyridyl)pyrimidine ligands and metal ions like Fe(II) and Co(II) has also been studied, leading to the formation of high molecular weight polymers with interesting electrochromic properties. acs.org

Compound Index

Advanced Functional Applications of 4,6 Bis 2 Pyridyl Pyrimidine Based Materials

Photophysical Applications

The distinct electronic nature of the 4,6-bis(2-pyridyl)pyrimidine ligand, characterized by a π-deficient pyrimidine (B1678525) ring, allows for the creation of "push-pull" structures where the pyrimidine acts as a strong electron-withdrawing group. osf.io This inherent property is fundamental to the diverse photophysical behaviors observed in its derivatives and metal complexes.

Luminescence and Emission Tuning in Metal Complexes

For instance, dinuclear platinum(II) complexes with bridging bis-chelating ligands based on bis(phenyl)pyrimidines are significantly luminescent in deoxygenated solutions at room temperature. worktribe.com These complexes typically emit in the orange, red, or near-infrared (NIR) regions of the spectrum. worktribe.com A key observation is that the emission of these dinuclear complexes is red-shifted compared to their mononuclear counterparts. worktribe.com This shift is primarily attributed to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO) rather than a significant change in the Highest Occupied Molecular Orbital (HOMO). worktribe.com

The strategic introduction of different substituents onto the pyrimidine framework allows for precise control over the emission color and quantum yield. For example, pyrimidine derivatives bearing triphenylamine (B166846) substituents show red-shifted absorption and emission compared to their 9-ethylcarbazole (B1664220) analogues, indicating that triphenylamine is a stronger electron-donating group. osf.io These triphenylamine derivatives also display higher fluorescence quantum yields, reaching up to 0.86. osf.io

Furthermore, the coordination of metal ions to this compound-based ligands can lead to significant changes in their photophysical properties. Complexation with various metal ions often results in noticeable bathochromic shifts in the absorption spectra and diverse responses in the emission spectra, including fluorescence quenching or enhancement, depending on the specific arylvinyl moiety and the cation involved. researchgate.net

| Complex Type | Emission Characteristics | Key Influencing Factors |

| Dinuclear Platinum(II) Complexes | Orange, Red, or Near-Infrared (NIR) | Bridging ligand structure, metal-metal interactions |

| Pyrimidine-Triphenylamine Derivatives | Red-shifted emission, high quantum yields (up to 0.86) | Strong electron-donating nature of triphenylamine |

| Metal Complexes of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Fluorescence quenching or enhancement | Nature of the metal ion and arylvinyl substituent |

Thermochromic and Solvatochromic Properties

Thermochromism, the reversible change in color with temperature, is a fascinating property observed in certain this compound-based materials. Silver(I) complexes synthesized with 4,6-bis(diphenylphosphino)pyrimidine exhibit pronounced thermochromic luminescence. mdpi.com These materials display a reversible shift in their emission color from yellow at 300 K to orange or red at 77 K. mdpi.com This phenomenon is tentatively attributed to a change in the nature of the emission, from thermally activated delayed fluorescence (TADF) at room temperature to phosphorescence at lower temperatures. mdpi.com

Solvatochromism, the change in color with the polarity of the solvent, is another significant feature of these compounds. Push-pull pyrimidine chromophores, where the pyrimidine ring acts as the electron-accepting part, often exhibit strong emission solvatochromism. mdpi.com For example, a 4,6-distyrylpyrimidine (B1239026) chromophore with diphenylamino electron-donating groups displays emission ranging from blue in non-polar n-heptane to orange in dichloromethane. mdpi.com This behavior indicates a highly polar emitting state, characteristic of molecules that undergo internal charge transfer (ICT) upon excitation. acs.org The solvatochromic behavior is influenced not only by the solvent's polarity but also by its hydrogen bonding capabilities. researchgate.net

| Property | System | Observed Change | Underlying Mechanism |

| Thermochromism | Ag(I) complexes with 4,6-bis(diphenylphosphino)pyrimidine | Yellow emission at 300 K to orange/red at 77 K | Shift from TADF to phosphorescence |

| Solvatochromism | 4,6-distyrylpyrimidine with diphenylamino groups | Emission color changes from blue to orange with increasing solvent polarity | Intramolecular Charge Transfer (ICT) |

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that can occur in molecules containing a proton donor and a proton acceptor in close proximity. In certain derivatives of this compound, specifically those containing a hydroxyl group, ESIPT plays a crucial role in their photophysical behavior.

For instance, 2-(2′-hydroxyphenyl)pyrimidine derivatives show very little to no photoluminescence in both solution and solid states. nih.gov This lack of emission is explained by a rapid proton transfer from the hydroxyl group to a nitrogen atom of the pyrimidine ring in the excited state. nih.govresearchgate.net The resulting excited tautomer then deactivates through a non-radiative pathway. nih.govresearchgate.net The critical role of the hydroxyl group in this emission quenching is confirmed by the observation that analogous compounds without the 2'-hydroxyl group are luminescent, typically emitting violet or blue light. nih.gov

Interestingly, the ESIPT process can be inhibited by protonating the pyrimidine ring with an acid. This inhibition "switches on" the fluorescence, leading to a reversible and visually detectable response. nih.gov This acidochromic behavior makes these compounds promising for applications such as solid-state acid-base vapor sensors. nih.gov Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the ESIPT process and the impact of protonation on the optical transitions. nih.govacs.org

Application as Fluorescent Probes in Bioimaging (as a material science application)

The unique photophysical properties of this compound derivatives make them valuable candidates for fluorescent probes in bioimaging. Their ability to selectively interact with specific biological targets and produce a detectable fluorescent signal is a key advantage.

For example, novel push-pull systems based on CF₃-substituted pyrimidines have been designed as fluorescent probes for lipid droplets. nih.gov These fluorophores exhibit moderate quantum yields and, importantly, many display aggregation-induced emission (AIE) characteristics, which makes them suitable for bioimaging applications where probes are often in an aggregated state. nih.gov Their selectivity for lipid droplets has been demonstrated in various cell cultures, highlighting their potential for visualizing these important organelles. nih.gov

Furthermore, a pyridine-functionalized pyrimidine-based system has been developed for the selective detection of Zn²⁺ and ATP ions. nih.gov This probe demonstrates its effectiveness in detecting these species within live cells, indicating its significant potential in biological imaging. nih.gov The binding mechanism and sensing capabilities have been thoroughly investigated using various spectroscopic techniques and theoretical calculations. nih.gov

Catalytic Research Applications

Beyond their impressive photophysical properties, metal complexes of this compound and its analogues are emerging as versatile catalysts in both homogeneous and heterogeneous systems. The ligand's ability to form stable complexes with a variety of transition metals is central to their catalytic activity.

Homogeneous and Heterogeneous Catalysis with Metal Complexes

In the realm of homogeneous catalysis , ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine ligand have demonstrated high activity in the transfer hydrogenation of ketones. acs.org These catalysts can achieve high conversion rates, with a turnover frequency (TOF) of up to 356,400 h⁻¹ reported in refluxing isopropyl alcohol. acs.org Similarly, square-planar nickel bis(phosphinopyridyl) complexes have been shown to be robust catalysts for photocatalytic hydrogen evolution in aqueous solutions, achieving an optimal turnover number of 27,100. acs.org

Palladium(II) complexes with pyridine (B92270) derivatives have also proven to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The catalytic activity is influenced by the nature of the substituents on the pyridine ligands, with both electron-donating and electron-withdrawing groups impacting the physicochemical properties of the coordination compounds. acs.org

In heterogeneous catalysis , polyoxometalate-based inorganic-organic hybrids incorporating ligands like 2,6-bis(2′-pyridyl)-4-hydroxypyridine are being explored. These materials can be designed as heterogeneous catalysts for various reactions, including asymmetric and tandem reactions. bohrium.com The combination of the polyoxometalate units with the organic linkers can create unique structural characteristics and catalytic sites. bohrium.com

The versatility of these pyridine and pyrimidine-based ligands is further highlighted by their use in synthesizing bipyridine derivatives, which are important precursors for various catalysts. mdpi.com Both homogeneous and heterogeneous metal complexes have been employed in these syntheses, overcoming challenges associated with the strong coordination of bipyridine products to the metal centers. mdpi.com

| Catalytic Application | Catalyst System | Key Findings |

| Homogeneous Catalysis | ||

| Transfer Hydrogenation of Ketones | Ruthenium(II) complexes with 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine | High conversion rates and turnover frequencies (TOF up to 356,400 h⁻¹) |

| Photocatalytic Hydrogen Evolution | Square-planar Nickel bis(phosphinopyridyl) complexes | Robust catalysis with high turnover numbers (up to 27,100) |

| Suzuki-Miyaura & Heck Cross-Coupling | Palladium(II) complexes with pyridine derivatives | Efficient precatalysts with activity influenced by ligand substituents |

| Heterogeneous Catalysis | ||

| Asymmetric & Tandem Reactions | Polyoxometalate-based hybrids with 2,6-bis(2′-pyridyl)-4-hydroxypyridine | Design of catalysts with unique structural and catalytic sites |

Supramolecular Materials Science

The rigid and well-defined geometry of the this compound ligand framework makes it an ideal component for the bottom-up construction of complex supramolecular materials. Its coordination with metal ions allows for the self-assembly of dynamic and functional architectures, including responsive metallo-polymers and intricate grid-like structures.

Responsive metallo-polymers are advanced materials that can change their properties in response to external stimuli such as temperature, light, or electrical potential. rsc.orgchromogene-polymere.demdpi.com The incorporation of pyrimidine-based ligands into polymer chains is a powerful strategy for creating such "smart" materials.

A prime example is the development of thermochromic coordination polymers. Silver(I) complexes with 4,6-bis(diphenylphosphino)pyrimidine have been synthesized, resulting in either a discrete dinuclear complex or a 1D coordination polymer depending on the counter-ion used. mdpi.com Both the dinuclear complex and the polymer exhibit pronounced thermochromic luminescence, reversibly changing their emission color from yellow at room temperature (300 K) to orange at low temperature (77 K). mdpi.com This behavior is attributed to a temperature-induced change in the nature of the emission, shifting from thermally activated delayed fluorescence to phosphorescence. mdpi.com

Another significant area is the development of electrochromic polymers, which change color upon application of an electrical voltage. Metallo-supramolecular polyelectrolytes (MEPEs) have been self-assembled from Fe(II) ions and a ditopic ligand based on the bis(pyridyl)pyrimidine scaffold, 5,5′-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]-2,2′-bithiophene . researchgate.netacs.orgacs.org This polymer displays a striking green-to-red electrochromism. researchgate.netacs.org The color change is driven by the reversible oxidation of the Fe(II) center to Fe(III), which alters the metal-to-ligand charge transfer (MLCT) transitions responsible for the material's color. acs.orggoogle.com These materials show excellent stability over many switching cycles, making them promising for applications in displays and smart windows. acs.org

| Ligand Derivative | Metal Ion | Material Type | Stimulus | Observed Response | Reference |

|---|---|---|---|---|---|

| 4,6-bis(diphenylphosphino)pyrimidine | Ag(I) | 1D Coordination Polymer | Temperature | Thermochromic Luminescence (Yellow to Orange) | mdpi.com |

| 5,5′-bis[2,6-bis(2-pyridyl)pyrimidin-4-yl]-2,2′-bithiophene | Fe(II) | Metallo-Supramolecular Polyelectrolyte (MEPE) | Electrical Potential | Electrochromism (Green to Red) | researchgate.netacs.orgacs.org |

The self-assembly of bis-tridentate ligands with metal ions that favor octahedral coordination geometry can lead to the spontaneous formation of highly ordered, nanoscopic [2x2] grid-like architectures. researchgate.net These structures are of great interest for their potential applications in data storage, molecular electronics, and sensing.

A straightforward synthetic route to such architectures has been developed using derivatives of this compound. Ligands such as 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine are synthesized efficiently via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. researchgate.net These bis-tridentate ligands readily self-assemble with transition metal ions like Fe(II) or Zn(II) to form discrete [2x2] grid-like complexes. researchgate.netgrafiati.com

This concept has been extended to create more complex functional materials. By attaching polymer chains, such as poly(ethylene glycol) (PEG), to the ligand periphery, star-shaped supramolecular polymers can be constructed. researchgate.netnih.gov In these materials, the [2x2] grid acts as a central core from which the polymer arms radiate. The successful formation of these star polymers was confirmed by UV-vis titration and mass spectrometry, demonstrating that the grid-forming self-assembly process remains efficient even with bulky polymer chains attached, at least for flexible polymers like PEG. researchgate.net Similarly, tetranuclear [2x2] grid-like complexes have been synthesized from dihydrazone pyrimidine derivatives and Zn(II), and these structures have been investigated for their potential as antitumor agents. bohrium.com This research highlights a modular approach to designing complex, functional nanomaterials by combining the precise self-assembly of pyrimidine-based grids with the properties of polymers.

| Ligand Derivative | Metal Ion(s) | Architecture | Functional Application | Reference |

|---|---|---|---|---|

| 4,6-bis((1H-1,2,3-triazol-4-yl)-pyridin-2-yl)-2-phenylpyrimidine | Fe(II), Zn(II) | [2x2] Metallo-Supramolecular Grid | Core for star-shaped supramolecular polymers. | researchgate.net |

| Dihydrazone Pyrimidine Derivatives | Zn(II) | [2x2] Tetranuclear Grid | Investigated as potential antitumor agents. | bohrium.com |

Future Perspectives and Research Challenges in 4,6 Bis 2 Pyridyl Pyrimidine Chemistry

Emerging Research Directions in Ligand Design and Architectures

The rigid, N-tridentate chelating nature of the 4,6-bis(2-pyridyl)pyrimidine core makes it a privileged scaffold in supramolecular chemistry and ligand design. Research is increasingly focused on creating more complex and functional molecular architectures through innovative ligand modifications.

A significant research direction involves the synthesis of oligo-tridentate ligands where multiple this compound units are linked to form extended molecular strands. cdnsciencepub.com These strands are designed to self-assemble with metal ions into sophisticated inorganic architectures like racks, ladders, and grids. cdnsciencepub.com The choice of metal ion, with its preferred coordination geometry (e.g., octahedral), and the specific design of the ligand are crucial for directing the self-assembly process. cdnsciencepub.com For instance, linking terpyridine-like units at specific positions can enforce a particular alignment in the final complex, promoting metal-metal interactions. cdnsciencepub.com

Another emerging trend is the incorporation of functional groups onto the pyrimidine (B1678525) or pyridine (B92270) rings to modulate the electronic properties and solubility of the resulting ligands and their metal complexes. For example, attaching a p-butylphenyl substituent at the 2-position of the pyrimidine ring has been shown to significantly increase the solubility of the corresponding bis(hydrazone) ligand in common organic solvents, facilitating the study of its grid-like complexes. scielo.org.co Furthermore, the introduction of triazole rings via "click chemistry" represents a modular approach to constructing intricate bis-tridentate ligands capable of forming [2x2] grid-like metal complexes. rsc.orgresearchgate.net This method offers a straightforward route to otherwise cumbersome syntheses. rsc.orgresearchgate.net

The exploration of pyrazolo[1,5-a]pyrimidines and related fused heterocyclic systems is also gaining traction. mdpi.com These compounds, which can be considered derivatives or analogues of the bis(pyridyl)pyrimidine scaffold, exhibit unique dipolar characteristics and photophysical properties, making them attractive for developing new types of ligands, particularly for metal ion sensing. mdpi.com The synthesis of these complex heterocyclic systems often relies on multi-component reactions, sometimes assisted by microwave irradiation to improve yields and reaction times. mdpi.com

Future research will likely focus on creating even more elaborate supramolecular structures, such as star-shaped polymers and interlocked molecular systems, by combining the self-assembly properties of this compound-based ligands with macromolecular building blocks. rsc.orgresearchgate.net The development of chiral ligands derived from this scaffold is another area with significant potential for applications in asymmetric catalysis and chiral recognition. mdpi.com

Advancements in Functional Material Science Applications

The unique photophysical and electrochemical properties of this compound and its derivatives are being harnessed to create a new generation of functional materials. Significant progress is being made in the fields of electrochromics, organic electronics, and fluorescent materials.

Metallo-supramolecular polyelectrolytes (MEPEs) are a prominent example of functional materials derived from this ligand system. By linking 2,6-bis(2-pyridyl)pyrimidine units with spacers like phenyl or bithiophene and coordinating them with metal ions such as Fe(II) or Co(II), researchers have created polymers that exhibit intense coloration and electrochromic behavior. acs.org For instance, a MEPE incorporating a bithiophene spacer showed a reversible color change from green to red upon electrochemical switching, demonstrating its potential for use in electrochromic devices. acs.org The rigid and planar topology of the ligand, enforced by intramolecular interactions, contributes to a large delocalized π-surface, which is beneficial for these applications. acs.org

In the realm of organic light-emitting diodes (OLEDs), pyrimidine derivatives are being investigated as high-performance materials. Specifically, compounds like bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine (BPyMPM) have been shown to be effective electron-transport materials (ETMs). spiedigitallibrary.org The electronic properties, including electron mobility, can be finely tuned by altering the position of the nitrogen atoms in the peripheral pyridine rings, leading to a significant enhancement in device performance. spiedigitallibrary.org These pyrimidine-based materials are also crucial components in creating exciplex hosts for highly efficient phosphorescent OLEDs. spiedigitallibrary.org

Furthermore, the this compound scaffold is being used to develop novel fluorescent probes and sensors. By incorporating 2'-hydroxyphenyl substituents, a new family of ligands has been synthesized that are initially non-fluorescent due to an excited-state intramolecular proton transfer (ESIPT) process. researchgate.netacs.org However, upon chelation with boron or protonation, the ESIPT process is inhibited, leading to a significant enhancement in fluorescence. researchgate.netacs.org This "off-on" switching capability makes these compounds highly promising for sensing applications, with the potential to detect ions, nitroaromatics, and various bio-organic species. researchgate.net The emission color can be tuned by modifying the substituents on the aryl groups, opening avenues for the design of a wide range of functional fluorescent materials. researchgate.net

Table 1: Functional Material Applications of this compound Derivatives

| Derivative Class | Application | Key Finding |

|---|---|---|

| Metallo-supramolecular Polyelectrolytes (MEPEs) | Electrochromic Devices | Fe(II) and Co(II) polymers with bithiophene spacers show reversible green-to-red electrochromism. acs.org |

| Bis-4,6-(3,5-dipyridylphenyl)-2-methylpyrimidine (BPyMPM) | Organic Light-Emitting Diodes (OLEDs) | Acts as an efficient electron-transport material with tunable mobility based on nitrogen position. spiedigitallibrary.org |

| 6-Aryl-2,4-bis(2'-hydroxyphenyl)pyrimidines | Fluorescent Sensors | Non-fluorescent ligands exhibit strong fluorescence upon boron chelation or protonation due to ESIPT inhibition. researchgate.net |

| 6-Arylvinyl-2,4-bis(2'-hydroxyphenyl)pyrimidines | Fluorescent Probes | Protonation of the pyrimidine ring leads to a significant, visually perceptible enhancement of fluorescence. acs.org |

Methodological Challenges in Synthesis and Characterization

Despite the growing interest in this compound and its derivatives, their synthesis and characterization present several methodological challenges that researchers continue to address.

The synthesis of the core this compound ligand and its substituted analogues can be cumbersome. Traditional methods often involve multi-step sequences with potentially low yields. For example, Stille-type cross-coupling reactions are frequently employed to construct these ligands, which require the preparation of organotin intermediates. cdnsciencepub.comcmu.edu These procedures can involve the use of hazardous reagents like n-butyllithium at low temperatures and time-consuming purification steps. cmu.edu While alternative, higher-yielding routes using precursors like 2,6-bis(trimethyltin)pyridine have been developed, they still rely on organometallic chemistry that may not be compatible with all desired functional groups. cmu.edu

One-pot, multi-component reactions offer a more efficient alternative for synthesizing substituted pyrimidines. researchgate.netrsc.org For instance, the reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can produce 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives in a single step. researchgate.net However, controlling selectivity and achieving high yields for complex, multi-substituted targets can remain a challenge. The synthesis of unsymmetrical derivatives, such as 2,4-bis(2-pyridyl)-6-(3-pyridyl)pyrimidine, requires careful selection of starting materials and reaction conditions. researchgate.net

Characterization of these compounds, particularly their complex supramolecular assemblies, also poses difficulties. While standard techniques like NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy are routinely used, unequivocally determining the structure of large, self-assembled architectures like metallogrids can be complex. scielo.org.coresearchgate.net 2D NMR techniques, such as COSY, are often essential to confirm the connectivity and conformation of these structures in solution. scielo.org.co For example, the restricted rotation of a phenyl group upon coordination into a grid structure can be observed through distinct signals in the ¹H-NMR spectrum, providing evidence for the assembly's formation. scielo.org.co Ultimately, single-crystal X-ray diffraction is the definitive method for structural elucidation, but obtaining crystals of sufficient quality, especially for large, polymeric, or helical structures, can be a significant hurdle. cdnsciencepub.comresearchgate.net

Furthermore, the synthesis of novel verdazyl radicals bearing pyrimidine substituents, which are of interest as chelating spin-bearing ligands, highlights another challenge: the stability of the final product. While the pyrimidyl-substituted verdazyl radical could be isolated and stored, its pyridyl analogue was unstable and could only be isolated as a complex with hydroquinone, indicating the subtle electronic effects that can complicate synthetic outcomes. nih.gov

Potential for Novel Molecular Devices and Sensors

The unique combination of predictable self-assembly, tunable electronic properties, and responsive fluorescence makes this compound a highly promising platform for the development of novel molecular devices and sensors.

The ability to form well-defined metallo-supramolecular architectures is central to this potential. The [2x2] grid-like complexes formed with transition metal ions are not merely structural curiosities; they represent discrete nanoscale objects whose electronic and magnetic properties can be controlled through the choice of metal and ligand. rsc.orgresearchgate.net These grids could function as components in molecular electronics, potentially as information storage units or molecular switches. The electrochemical properties of these assemblies, which show redox processes that are affected by metal coordination, are a key area of study for developing electrochemical switches. scielo.org.co

The development of fluorescent materials based on this scaffold opens the door to a wide array of sensing applications. As discussed, ligands that exhibit fluorescence switching in response to protonation or ion binding are ideal candidates for chemical sensors. researchgate.netacs.org The sensitivity of pyrimidine derivatives substituted with electron-donating fragments to their environment makes them suitable for creating materials that can detect changes in polarity or the presence of specific analytes. acs.org These could be incorporated into bioimaging probes to visualize specific ions or molecules within cells, or into materials for detecting environmental pollutants like nitroaromatic compounds. researchgate.net

Furthermore, the application of pyrimidine derivatives in OLEDs as electron-transport materials and exciplex hosts demonstrates their utility in optoelectronic devices. spiedigitallibrary.org Future research could focus on designing ligands that combine these electronic properties with the sensing capabilities mentioned above, leading to multifunctional devices. For example, an OLED that changes color or intensity in the presence of a specific analyte could serve as a self-reporting sensor. The development of materials that exhibit thermally activated delayed fluorescence (TADF) using pyrimidine/acridine donor-acceptor structures further expands their potential in high-efficiency lighting and display technologies. spiedigitallibrary.org

The creation of metallo-supramolecular polymers with electrochromic properties also points towards applications in "smart" windows and displays. acs.org The ability to fabricate thin films of these materials on conductive surfaces is a critical step towards integrating them into functional devices. acs.org The ongoing exploration of pyridine and pyrimidine derivatives as inhibitors of protein-protein interactions in biological systems also suggests a future where these compounds could be integrated into diagnostic devices or theranostic systems. nih.gov

常见问题

Q. What are the common synthetic routes for 4,6-Bis(2-pyridyl)pyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves Suzuki-Miyaura cross-coupling reactions of dihalopyrimidines with 2-pyridylboronic acids. For example, 4,6-dichloropyrimidine can react with two equivalents of 2-pyridylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C for 12–24 hours . Yield optimization requires strict control of stoichiometry, catalyst loading (1–5 mol%), and inert atmosphere. Alternative routes include Mitsunobu reactions for pyridine-substituted pyrimidines, though this method is less common .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Characterization typically employs:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm and pyrimidine protons at δ 7.0–8.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀N₄: m/z 235.0984) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals bond angles (e.g., C–N–C ~120°) and π-stacking interactions between pyridyl/pyrimidine rings .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what are its applications in catalysis?

- Methodological Answer : The ligand acts as a tridentate N-donor, forming complexes with metals like Ru(II), Ir(III), and Mn(II). For example:

- Ruthenium complexes : Synthesized by refluxing this compound with [RuCl₂(p-cymene)]₂ in methanol. These complexes show catalytic activity in transfer hydrogenation of ketones .

- Manganese complexes : Structural studies (e.g., X-ray diffraction) reveal octahedral geometry with Mn–N bond lengths of ~2.2 Å .

- Applications : Used in photocatalysis (e.g., water splitting) due to redox-active metal centers and ligand-to-metal charge transfer (LMCT) properties .

Q. What contradictions exist in reported photophysical properties of this compound derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in emission spectra (e.g., λₑₘ ranging from 450–520 nm) arise from:

- Solvent polarity : Polar solvents (e.g., DMF) induce red shifts via solvatochromism .

- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) quench fluorescence, while electron-donating groups (e.g., –OCH₃) enhance quantum yields (Φ from 0.1 to 0.6) .

- Resolution : Standardize measurement conditions (solvent, concentration, excitation wavelength) and use time-resolved fluorescence to differentiate intrinsic vs. environmental effects.

Q. How can computational methods predict the binding affinity of this compound to nucleic acids?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with DNA grooves or G-quadruplexes. Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen bonding (e.g., pyridyl N with adenine NH₂) .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-DNA complexes. RMSD < 2 Å indicates stable binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。